molecular formula C20H18FN3O4S B2916480 N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899725-39-4

N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Katalognummer: B2916480
CAS-Nummer: 899725-39-4
Molekulargewicht: 415.44
InChI-Schlüssel: XHWWZABVLZGKIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrazinone core substituted with a 3-fluorophenyl group and a 3,5-dimethoxyphenylacetamide moiety. Its structure combines electron-donating methoxy groups and an electron-withdrawing fluorine atom, which may influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-16-9-14(10-17(11-16)28-2)23-18(25)12-29-19-20(26)24(7-6-22-19)15-5-3-4-13(21)8-15/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWWZABVLZGKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.

Synthesis

The compound can be synthesized through various chemical reactions involving thioacetamides and substituted phenyl groups. The synthesis typically involves the following steps:

  • Formation of Thioacetamide Linker : The initial step includes the reaction of a thioacetamide with an appropriate aryl halide.
  • Introduction of Fluorophenyl Group : A fluorinated phenyl group is introduced to enhance biological activity.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that yield the desired thioacetamide derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cysteine biosynthesis.
  • Modulation of Receptor Activity : It potentially modulates the activity of receptors linked to various physiological processes, which may result in therapeutic effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of thioacetamide derivatives against Gram-negative bacteria. The compound's structure suggests potential efficacy due to its ability to interfere with bacterial metabolic processes.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli5 µg/mL
Thioacetamide Derivative APseudomonas aeruginosa10 µg/mL
Thioacetamide Derivative BKlebsiella pneumoniae7 µg/mL

Case Studies

  • Study on Structure–Activity Relationship (SAR) : A recent investigation into the SAR of thioacetamide derivatives demonstrated that modifications to the aryl groups significantly influenced antibacterial potency. The introduction of electron-withdrawing groups like fluorine enhanced activity against E. coli by increasing lipophilicity and membrane permeability .
  • Clinical Implications : In a clinical setting, compounds with similar structures have been evaluated for their effectiveness in treating infections caused by multi-drug resistant bacteria. Results indicate that such compounds could serve as lead candidates for developing new antibiotics .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in:

  • Antimicrobial Therapy : Due to its antibacterial properties, it may be developed as a novel antibiotic.
  • Cancer Treatment : Preliminary data suggest that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their anti-cancer potential.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Core Heterocycles

The target compound’s dihydropyrazinone core distinguishes it from analogs with quinazolinone () or pyridine () backbones. Key structural differences include:

Compound Core Heterocycle Substituents Molecular Weight
Target Compound 3-oxo-3,4-dihydropyrazine 3-Fluorophenyl (C6H4F), 3,5-dimethoxyphenyl (C8H9O2) ~420–440 g/mol*
N-(3,5-Dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide (, Compound 14) Quinazolinone 4-Sulfamoylphenyl (C6H5SO2NH2), 3,5-dimethoxyphenyl ~500–520 g/mol*
N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-dihydropyrazin-2-yl)thio)acetamide () 3-oxo-3,4-dihydropyrazine 3,4-Difluorophenyl (C6H3F2), 5-chloro-2-methoxyphenyl (C7H6ClO) 437.8 g/mol

*Estimated based on structural analogs.

  • Impact of Substituents: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-sulfamoylphenyl group in ’s Compound 14, which is more polar and could affect membrane permeability . Methoxy vs.

Spectroscopic Profiles

Spectrum Key Peaks (Target Compound) Comparison with Analogs
IR ~1680 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of methoxy), ~650 cm⁻¹ (C-S) Matches acetamide and methoxy signatures in ’s compounds .
¹H NMR δ 3.8 ppm (s, 6H, OCH3), δ 6.5–7.5 ppm (m, aromatic H), δ 10.2 ppm (s, NH) Similar splitting patterns observed in ’s difluorophenyl derivatives .
¹³C NMR δ 165 ppm (C=O), δ 55 ppm (OCH3), δ 115–160 ppm (aromatic C) Aligns with dihydropyrazinone carbons in and quinazolinones in .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
  • Reagent Selection : Use sodium acetate as a catalyst in ethanol under reflux (60–80°C) for 30–60 minutes to promote thioether bond formation .
  • Purification : Recrystallize from ethanol-dioxane (1:2) to achieve >85% purity, as demonstrated for structurally analogous acetamides .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to thioacetate) and monitor reaction progress via TLC .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • IR Spectroscopy : Identify thioamide (C=S) stretches at 650–750 cm⁻¹ and carbonyl (C=O) peaks at 1650–1700 cm⁻¹ .
  • NMR : Use ¹H NMR to confirm aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and dimethoxyphenyl groups) and ¹³C NMR to resolve carbonyl carbons (δ 170–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 457.12 for C₂₁H₁₈FN₃O₃S) .

Q. How can solubility and stability be assessed under varying pH and solvent conditions?

  • Methodological Answer :
  • Solubility Testing : Use DMSO for stock solutions and test aqueous solubility via serial dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
  • Stability Studies : Conduct HPLC-UV analysis at 254 nm over 24–72 hours under accelerated conditions (40°C, 75% humidity) to monitor degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,5-dimethoxyphenyl and 3-fluorophenyl substituents in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 3-fluorophenyl with 4-sulfamoylphenyl) and compare bioactivity .
  • Biological Assays : Test antimicrobial efficacy (MIC values) against Gram-positive/negative bacteria and fungi using broth microdilution .
  • Computational Modeling : Perform docking studies to assess interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Replicate Experiments : Use triplicate measurements and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control Groups : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls to isolate compound-specific effects .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of divergent results .

Q. How can mechanistic studies investigate the compound’s mode of action in enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Enzyme Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., β-lactamase) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for receptors like DNA gyrase .
  • X-ray Crystallography : Resolve co-crystal structures to visualize binding interactions (e.g., hydrogen bonds with active-site residues) .

Q. What methodologies address inconsistencies in spectroscopic data during structural confirmation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C NMR shifts) .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
  • Collaborative Verification : Share raw data with independent labs to confirm reproducibility .

Methodological Frameworks for Research Design

  • Experimental Design : Apply the quadripolar model (theoretical, epistemological, morphological, technical) to balance hypothesis-driven and exploratory approaches .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate SAR data with electronic (HOMO/LUMO) or steric parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.